molecular formula C24H23ClFNO4S B8544236 3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid

3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid

Cat. No. B8544236
M. Wt: 476.0 g/mol
InChI Key: BSVIXLYGOXFRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid is a useful research compound. Its molecular formula is C24H23ClFNO4S and its molecular weight is 476.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid

Molecular Formula

C24H23ClFNO4S

Molecular Weight

476.0 g/mol

IUPAC Name

3-[3-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-5-[(4-fluorophenyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C24H23ClFNO4S/c25-21-4-8-23(9-5-21)32(30,31)27-12-11-19-14-18(3-10-24(28)29)15-20(16-19)13-17-1-6-22(26)7-2-17/h1-2,4-9,14-16,27H,3,10-13H2,(H,28,29)

InChI Key

BSVIXLYGOXFRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-[2-[(4-chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoate (500 mg), 2N sodium hydroxide solution (1.5 ml) and methanol (5 ml) was heated under reflux for 1 hour and then evaporated. The residue was dissolved in a small volume of water, and the solution was made acidic with 2N hydrochloric acid. The resulting mixture was extracted several times with ether and the combined extracts were dried (MgSO4) and evaporated to give the title compound,(390 mg), m.p. 85°-87° C. Found: C,60.78A H,5.06; N,2.87. C24H33ClFNO4S requires C,60.56; H,4.87; N,2.94%.
Name
ethyl 3-[2-[(4-chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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